molecular formula C13H12N4O B11702908 N'-(1-pyridin-3-ylethylidene)nicotinohydrazide

N'-(1-pyridin-3-ylethylidene)nicotinohydrazide

Katalognummer: B11702908
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: FOONZJPAQUHJMG-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1-pyridin-3-ylethylidene)nicotinohydrazide is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a pyridine ring and a hydrazide group, making it a versatile ligand in coordination chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-pyridin-3-ylethylidene)nicotinohydrazide typically involves the condensation reaction between nicotinic acid hydrazide and 3-acetylpyridine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:

Nicotinic acid hydrazide+3-acetylpyridineN’-(1-pyridin-3-ylethylidene)nicotinohydrazide+H2O\text{Nicotinic acid hydrazide} + \text{3-acetylpyridine} \rightarrow \text{N'-(1-pyridin-3-ylethylidene)nicotinohydrazide} + \text{H}_2\text{O} Nicotinic acid hydrazide+3-acetylpyridine→N’-(1-pyridin-3-ylethylidene)nicotinohydrazide+H2​O

Industrial Production Methods

While specific industrial production methods for N’-(1-pyridin-3-ylethylidene)nicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1-pyridin-3-ylethylidene)nicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Coordination Reactions: Common reagents include metal salts like Pb(NO3)2, Co(ClO4)2, and Cu(ClO4)2. .

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products

Wirkmechanismus

The mechanism of action of N’-(1-pyridin-3-ylethylidene)nicotinohydrazide largely depends on its role as a ligand. When forming complexes with metal ions, it can influence the electronic properties and reactivity of the metal center. This can lead to various biological effects, such as enzyme inhibition or promotion of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(1-pyridin-3-ylethylidene)nicotinohydrazide is unique due to its specific coordination behavior and the ability to form stable complexes with various metal ions. This makes it particularly valuable in the synthesis of MOFs and coordination polymers, as well as in biological applications where metal coordination plays a crucial role .

Eigenschaften

Molekularformel

C13H12N4O

Molekulargewicht

240.26 g/mol

IUPAC-Name

N-[(E)-1-pyridin-3-ylethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H12N4O/c1-10(11-4-2-6-14-8-11)16-17-13(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,17,18)/b16-10+

InChI-Schlüssel

FOONZJPAQUHJMG-MHWRWJLKSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CN=CC=C2

Kanonische SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.